1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-(4-methylphthalazin-1-yl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-11-4-2-3-5-12(11)13(15-14-9)16-7-6-10(17)8-16/h2-5,10,17H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPIIDXJDVMEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CCC(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the attachment of the phthalazine group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the process.
Chemical Reactions Analysis
1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine or phthalazine rings are replaced by other substituents. Common reagents for these reactions include halides and nucleophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has focused on its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key properties of 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol with structurally related pyrrolidin-3-ol derivatives from the evidence:
Key Findings:
Heterocyclic Core Influence :
- Phthalazine (in the target compound) and pyridazine () are both nitrogen-containing heterocycles, but phthalazine’s fused benzene ring may enhance π-π stacking interactions compared to pyridazine’s single-ring system .
- The oxadiazole-containing derivative () exhibits confirmed antiviral activity, suggesting that electron-deficient heterocycles paired with pyrrolidin-3-ol could enhance target engagement .
The aminophenyl group in introduces a primary amine, which may improve solubility via protonation under physiological conditions .
Stereochemical Considerations :
- Chiral pyrrolidin-3-ol derivatives (e.g., (3R)-configured compounds in ) highlight the importance of stereochemistry in receptor binding. The target compound’s 3-hydroxy group could similarly influence enantioselective activity .
Synthetic Accessibility :
- Derivatives like those in and are synthesized via nucleophilic substitution or Suzuki coupling, suggesting feasible routes for modifying the target compound’s phthalazine ring .
Biological Activity
1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 202.25 g/mol
The biological activity of 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific protein methyltransferases, which play a crucial role in epigenetic regulation and cellular function.
In Vitro Studies
In vitro assays have demonstrated that 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol exhibits significant activity against various cancer cell lines. The compound's efficacy was evaluated using cell viability assays, with results indicating a dose-dependent inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Inhibition of cell cycle progression |
| A549 | 3.8 | Induction of apoptosis |
| MCF7 | 4.5 | Inhibition of methyltransferases |
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound. Notably, studies have shown that administration of 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol leads to a significant reduction in tumor size in xenograft models.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol. The researchers found that the compound not only inhibited tumor growth but also modulated immune responses, enhancing the efficacy of existing chemotherapy regimens. The study reported a synergistic effect when combined with standard chemotherapeutic agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve cognitive function in treated animals, suggesting potential applications in treating conditions like Alzheimer's disease.
Discussion
The diverse biological activities exhibited by 1-(4-Methylphthalazin-1-yl)pyrrolidin-3-ol highlight its potential as a therapeutic agent. Its ability to inhibit specific enzymes involved in cancer progression and its neuroprotective properties position it as a candidate for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
